N-(3-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
N-(3-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thienopyrimidine core, which is fused with a phenyl ring and substituted with a methoxyphenyl group and an acetamide moiety. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials, such as thiourea and a β-keto ester, under acidic or basic conditions to form the thienopyrimidine ring system.
Phenyl Substitution:
Methoxyphenyl Substitution: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a methoxyphenyl halide reacts with the thienopyrimidine core.
Acetamide Formation: The final step involves the acylation of the intermediate compound with an acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the acetamide can produce an amine.
Scientific Research Applications
N-(3-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular pathways.
Medicine: Due to its potential therapeutic properties, it is investigated for its efficacy in treating various diseases, including cancer and inflammatory conditions.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. This can lead to inhibition or activation of biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores but different substituents.
Phenylacetamide Derivatives: Compounds with a phenylacetamide moiety but different core structures.
Methoxyphenyl Derivatives: Compounds with a methoxyphenyl group but different overall structures.
Uniqueness
N-(3-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-27-16-9-5-8-15(10-16)23-18(25)11-24-13-22-19-17(12-28-20(19)21(24)26)14-6-3-2-4-7-14/h2-10,12-13H,11H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMFVAPFAUTKSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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